(RS)-AMPA vs. (S)-5-Fluorowillardiine: 7-Fold Potency Differential in Native Hippocampal Neurons Establishes Baseline Selectivity Window
In whole-cell patch-clamp recordings from mouse embryonic hippocampal neurons, (RS)-AMPA produced an equilibrium EC50 of 11 µM, which is approximately 7-fold less potent than (S)-5-fluorowillardiine (EC50 = 1.5 µM) measured under identical experimental conditions [1]. This quantitative potency gap positions (RS)-AMPA as a moderate-potency reference agonist suitable for establishing baseline AMPA receptor activation without the extreme desensitization profiles associated with higher-potency willardiine derivatives.
| Evidence Dimension | Equilibrium agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 11 µM |
| Comparator Or Baseline | (S)-5-fluorowillardiine: EC50 = 1.5 µM |
| Quantified Difference | (S)-5-fluorowillardiine is 7.3-fold more potent than (RS)-AMPA |
| Conditions | Mouse embryonic hippocampal neurons; whole-cell voltage-clamp recording; equilibrium responses |
Why This Matters
For procurement decisions, this 7-fold potency differential defines (RS)-AMPA as a moderate-efficacy reference tool, enabling researchers to select agonists with appropriate potency windows for dose-response studies where saturating receptor activation at lower concentrations may be undesirable.
- [1] Patneau DK, Mayer ML, Jane DE, Watkins JC. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine. Journal of Neuroscience. 1992;12(2):595-606. doi:10.1523/JNEUROSCI.12-02-00595.1992 View Source
